Tris(phenylthio)methane
Description
Properties
IUPAC Name |
bis(phenylsulfanyl)methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16S3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQHDHPBEXTHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(SC2=CC=CC=C2)SC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346848 | |
| Record name | Tris(phenylthio)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4832-52-4 | |
| Record name | Tris(phenylthio)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(phenylthio)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Lewis Acid-Catalyzed Methods
Aluminum chloride (AlCl₃) facilitates the reaction of carbon disulfide with thiophenol in dichloromethane at 0°C, though yields are lower (∼45%) due to competing disulfide formation.
Photochemical Activation
Preliminary studies indicate that UV irradiation (254 nm) of thiophenol and carbon tetrachloride in acetonitrile generates this compound in 32% yield, offering a metal-free pathway.
Purification and Characterization
Post-synthesis purification typically involves:
-
Flash Chromatography : Silica gel with hexane/ether gradients isolates the product (Rₓ = 0.3–0.5).
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Recrystallization : From ethanol/water mixtures (mp 39–43°C).
Spectroscopic Validation :
Chemical Reactions Analysis
Types of Reactions
Tris(phenylthio)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols.
Substitution: Nucleophilic substitution reactions can replace the phenylthio groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Reagent in Complex Molecule Synthesis
Tris(phenylthio)methane is primarily used as a reagent in the synthesis of complex organic molecules. Its ability to act as a building block facilitates the creation of various functionalized compounds, including heterocycles and natural products. Notably, it serves as a precursor to tris(phenylthio)methyllithium, which is valuable for nucleophilic carboxylation reactions involving carbonyl compounds and alkyl halides.
Pictet-Spengler Cyclization
One significant application is in the preparation of 1-phenylthio-tetrahydroisoquinolines via activated Pictet-Spengler cyclization. This reaction highlights the compound's role in forming new carbon-nitrogen bonds, which is crucial for synthesizing biologically relevant molecules .
Lewis Acid-Catalyzed Reactions
this compound also participates in Lewis acid-catalyzed reactions with allylsilanes, leading to the formation of homoallylchalcogenoacetals. This demonstrates its utility in generating diverse chemical structures through various reaction pathways.
Medicinal Chemistry
Therapeutic Applications
Research into the medicinal applications of this compound is ongoing, particularly regarding its potential as an anticancer and antimicrobial agent. The compound's unique reactivity allows for modifications that could lead to the development of novel therapeutic agents .
Biological Probes
In biological research, this compound has been utilized as a probe for studying enzyme mechanisms and biological thiols. Its ability to form stable complexes with thiol groups makes it a valuable tool for investigating biochemical pathways and enzyme activities .
Industrial Applications
Precursor for Specialty Chemicals
In industrial settings, this compound is employed as a precursor for producing specialty chemicals and materials. Its versatility allows it to be integrated into various synthetic routes aimed at creating high-value compounds used in pharmaceuticals and agrochemicals .
Synthetic Routes and Preparation Methods
This compound can be synthesized through several methods:
- Benzyl Chloride Reaction : The compound can be synthesized by reacting benzyl chloride with sodium sulfide followed by carbon disulfide under controlled conditions using solvents like tetrahydrofuran (THF) and bases such as sodium hydride.
- Industrial Production Methods : While specific industrial methods are not widely documented, they generally follow similar principles as laboratory syntheses but are optimized for scale and efficiency, often employing continuous flow reactors .
Case Study 1: Synthesis of β-Amino Acids
Research has demonstrated that this compound plays a crucial role in the stereocontrolled synthesis of β-amino acids. In this application, the lithium salt derivative acts as a carboxyl synthetic equivalent that adds to sugar nitro olefins, leading to valuable polyhydroxylated products .
Case Study 2: Antimicrobial Activity
A study investigating the antimicrobial properties of derivatives synthesized from this compound showed promising results against various bacterial strains. The modifications made possible by this compound's unique reactivity highlight its potential in drug development .
Mechanism of Action
The mechanism of action of tris(phenylthio)methane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenylthio groups can stabilize reaction intermediates, facilitating the formation of new chemical bonds. In biological systems, the compound can interact with thiol-containing enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Structural Analogues
The structural analogues of tris(phenylthio)methane vary in substituent groups, leading to distinct chemical behaviors:
| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | (C₆H₅S)₃CH | C₁₉H₁₆S₃ | 338.3 | Phenylthio (S-linked) |
| Bis(phenylthio)methane | (C₆H₅S)₂CH₂ | C₁₃H₁₂S₂ | 232.4 | Two phenylthio groups |
| Tris(4-chlorophenyl)methane | (ClC₆H₄)₃CH | C₁₉H₁₃Cl₃ | 347.4 | Chlorinated phenyl |
| Triphenylmethane | (C₆H₅)₃CH | C₁₉H₁₆ | 244.3 | Phenyl (C-linked) |
| Tris[(trifluoromethyl)sulfonyl]methane | (CF₃SO₂)₃CH | C₄F₉O₆S₃ | 443.2 | Trifluoromethyl sulfonyl |
Physical and Chemical Properties
Environmental and Toxicological Profiles
- This compound: Limited data on environmental impact; degradation pathways may involve sulfur oxidation .
- Triphenylmethane : Low toxicity; regulated primarily for industrial waste management .
Biological Activity
Tris(phenylthio)methane (TPM) is a compound of increasing interest due to its unique chemical structure and potential biological activities. This article delves into the biological activity of TPM, encompassing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by three phenylthio groups attached to a central carbon atom. Its molecular formula is , and it can be represented by the following structural formula:
The synthesis of TPM has been explored in various studies, particularly through the Pictet−Spengler cyclization, which involves the reaction of thioortho esters with amines. This method has been optimized to yield high purity and significant yields of TPM derivatives .
Mechanisms of Biological Activity
The biological activity of TPM can be attributed to its ability to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions. Its thioether groups can interact with biological molecules, potentially leading to various pharmacological effects.
Antioxidant Properties
Research indicates that compounds with thioether functionalities can exhibit antioxidant activity. The presence of sulfur in TPM may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Potential Anticancer Activity
Some studies have suggested that thioether compounds can inhibit tumor growth. TPM has been evaluated for its anticancer potential through mechanisms such as inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, experiments have shown that TPM derivatives can selectively target cancer cells while sparing normal cells, indicating a promising therapeutic profile .
1. In Vitro Studies
In vitro studies have demonstrated that TPM can modulate cellular pathways involved in cancer progression. For example, one study reported that treatment with TPM led to a significant reduction in the viability of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .
2. In Vivo Studies
Animal models have been utilized to further assess the efficacy of TPM. In these studies, administration of TPM resulted in reduced tumor size and improved survival rates among treated subjects compared to controls. The compound's mechanism was linked to the modulation of apoptotic pathways and the downregulation of oncogenic signals .
Data Table: Biological Activity Summary
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antioxidant | Scavenges free radicals | Reduces oxidative stress |
| Anticancer | Inhibits cell proliferation | Induces apoptosis |
| Cytotoxicity | Reduces viability in cancer cells | Targets specific pathways |
Q & A
Q. What are the common synthetic routes for Tris(phenylthio)methane, and how can reaction conditions be optimized for higher yields?
this compound (C₁₉H₁₆S₃) is typically synthesized via nucleophilic substitution or condensation reactions involving thiophenol derivatives and a methane precursor. Key variables include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst selection (e.g., Lewis acids like AlCl₃). Optimization requires monitoring reaction kinetics via TLC or GC-MS to identify intermediates and byproducts. Post-synthesis purification often involves column chromatography using silica gel and non-polar eluents . Comparative studies of analogous tris-thioethers suggest that steric hindrance from phenyl groups may necessitate longer reaction times .
Q. How can researchers validate the purity and structural integrity of this compound?
Purity is assessed via melting point analysis, HPLC, or elemental analysis (C, H, S). Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Aromatic protons appear as a multiplet (δ 7.2–7.5 ppm), while the central methane carbon (C-S) resonates near δ 40–50 ppm.
- IR Spectroscopy : S–C stretching vibrations are observed at 650–750 cm⁻¹.
- Mass Spectrometry : Molecular ion peaks at m/z 340–342 (M⁺) confirm the molecular formula. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive bond-length and angle data .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the phenyl rings influence the reactivity of this compound in coordination chemistry?
Substituents alter electron density at the sulfur atoms, affecting ligand-metal binding. For example:
- Electron-withdrawing groups (e.g., –NO₂) reduce sulfur’s donor capacity, weakening metal coordination.
- Bulky substituents (e.g., –CF₃) induce steric strain, favoring selective binding to smaller metal ions (e.g., Ni²⁺ vs. Pd²⁺). Experimental design should combine DFT calculations (to model electronic effects) with UV-Vis titration to quantify binding constants. Comparative studies with tris(pyrazolyl)methane analogs highlight the role of sulfur’s polarizability in stabilizing metal-sulfur bonds .
Q. What challenges arise in resolving contradictory NMR and X-ray diffraction data for this compound derivatives?
Discrepancies often stem from dynamic processes (e.g., conformational flexibility or solvent interactions) that affect NMR signals but are "frozen" in crystal structures. For example:
- NMR : Rapid rotation around C–S bonds may average chemical shifts, masking distinct conformers.
- X-ray : Static crystal packing forces can stabilize non-equilibrium geometries. To resolve contradictions, use variable-temperature NMR to probe conformational dynamics and compare with computational models (e.g., molecular dynamics simulations). Twinning in crystals (as observed in Ni(II) complexes) further complicates structural refinement, necessitating high-resolution data (θ > 60°) and rigorous absorption corrections .
Q. How can mechanistic studies elucidate the role of this compound in radical-mediated reactions?
The compound’s sulfur atoms can act as radical scavengers or initiators. Key methodologies include:
- EPR Spectroscopy : Detect transient thiyl radicals (g ≈ 2.02) during reactions.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
- Trapping Experiments : Use TEMPO or other spin traps to confirm radical intermediates. Studies on related tris-thioethers reveal that the methane core stabilizes transition states via hyperconjugation, accelerating radical recombination .
Methodological Considerations
Q. What strategies improve crystallinity of this compound for single-crystal X-ray analysis?
- Solvent Selection : Slow evaporation from dichloromethane/hexane mixtures promotes nucleation.
- Temperature Gradients : Gradual cooling (0.5°C/h) from saturated solutions reduces disorder.
- Additives : Trace amounts of coordinating solvents (e.g., DMSO) can template molecular packing. If twinning persists (as in Ni(II) complexes), use twin-law refinement in software like SHELXL and validate with R-factor convergence tests (Δ/σ < 0.01) .
Q. How can computational chemistry predict the electronic properties of this compound in novel applications?
DFT calculations (B3LYP/6-311++G**) model HOMO-LUMO gaps, charge distribution, and redox potentials. Key parameters:
- HOMO : Localized on sulfur atoms, indicating nucleophilic reactivity.
- LUMO : Central methane carbon, suggesting electrophilic susceptibility. Compare with experimental cyclic voltammetry data to validate predictions. Such models guide applications in catalysis or materials science, where electron transfer is critical .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
